5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)21-15(20)17-13-9-5-6-10-11(13)7-4-8-12(10)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGQEZAHFKLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-carboxylic acid.
Reduction: The nitro group is reduced to an amino group, yielding 5-aminonaphthalene-1-carboxylic acid.
Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield naphthalene-1,5-dicarboxylic acid.
Scientific Research Applications
5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
The compound shares structural motifs with two classes of molecules:
- Naphthalene derivatives (e.g., naphthalene, 1-methylnaphthalene, 2-methylnaphthalene): These lack the Boc-protected amino and carboxylic acid substituents but provide a baseline for aromatic reactivity and toxicity.
- Boc-protected amino acids (e.g., 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid): These share the Boc-amine group but differ in backbone structure (pentanoic acid vs. naphthalene).
Key Comparative Data
Toxicological and Environmental Profiles
- Naphthalene Derivatives : Naphthalene and its methyl analogs exhibit systemic effects, including hepatic, renal, and respiratory toxicity in mammals . Inhalation or dermal exposure risks are well-documented.
- Boc-Protected Pentanoic Acid: Limited toxicological data are available, but its SDS emphasizes precautions against inhalation, skin contact, and combustion byproducts (e.g., NOx, CO) .
Research Findings and Limitations
Handling and Stability
- The Boc group in both compounds confers moderate stability but requires avoidance of strong oxidizers .
Gaps in Knowledge
- No direct data exist for this compound’s reactivity, toxicity, or environmental persistence.
- The ecological impact of its decomposition products (e.g., NOx, CO2) remains unstudied but parallels those of the pentanoic acid analog .
Biological Activity
5-[(2-Methylpropan-2-yl)oxycarbonylamino]naphthalene-1-carboxylic acid, a naphthalene-based compound, has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure indicates the presence of a naphthalene ring substituted with a carboxylic acid and an amide functional group.
Enzyme Inhibition
Recent studies have indicated that naphthalene derivatives exhibit significant enzyme inhibitory properties. For instance, similar compounds have been evaluated for their ability to inhibit lactate dehydrogenase (LDH), an enzyme critical in metabolic processes:
- Inhibition Mechanism : The compound acts as a competitive inhibitor of LDH, which is crucial in various diseases, including cancer and metabolic disorders. The inhibition constant () values for related naphthalene compounds have been reported in the range of 0.7 µM to 15.3 µM against different LDH isoforms .
| Compound | (µM) | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Gossypol | 0.7 | 15.3 | Moderate |
| DBHCA | 1.9 | 84.83 | High |
| DHNA | 0.67 | 85.65 | Very High |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in vitro using various cell lines:
- Cell Lines Tested : Commonly used cell lines include Vero cells and cancer cell lines.
- Results : The compound demonstrated selective cytotoxicity with a selectivity index (SI) indicating lower toxicity towards healthy cells compared to cancer cells.
Case Study 1: Inhibition of BmLDH
In a study focused on Babesia microti, a parasite causing human babesiosis, naphthalene derivatives were tested for their ability to inhibit BmLDH:
- Findings : The compound displayed an IC50 value of approximately 85 µM against BmLDH, indicating moderate efficacy as an inhibitor.
- Significance : This suggests potential therapeutic applications in treating infections caused by Babesia species.
Case Study 2: Anticancer Properties
Another study investigated the anticancer properties of naphthalene derivatives:
- Methodology : Various concentrations of the compound were tested against breast cancer cell lines.
- Results : The compound exhibited significant growth inhibition with IC50 values comparable to established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
